molecular formula C10H12N2O B3322529 3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone CAS No. 146881-63-2

3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone

Cat. No. B3322529
M. Wt: 176.21 g/mol
InChI Key: GZNMYDYALSFMOX-UHFFFAOYSA-N
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Patent
US09376422B2

Procedure details

To a solution of 2-cyanoacetamide (35.1 g, 417 mmol) and t-BuOK (42.5 g, 379 mmol) in DMSO (631 ml) was added 5-methyl-3-hexen-2-one (50.0 ml, 379 mmol) under N2 atmosphere. The mixture was stirred at 23° C. for 30 min and then additional t-BuOK (127 g, 1137 mmol) was added. The N2 gas was displaced by O2 gas and the mixture was stirred for 45 h at 23° C. under oxygen. The mixture was cooled to 0° C., diluted with H2O (200 ml) and HCl (5N, 227 ml, slowly added). The mixture was stirred for 15 min at 0° C. and the solid was filtered with Buchner funnel. The solid was washed with H2O (1500 ml) and dried with hot-air (55° C., 16 h) to give 6-methyl-2-oxo-4-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile (26.6 g, 40% yield). 1H NMR (400 MHz, CDCl3): δ 6.14 ppm (s, 1H), 3.25-3.29 (m, 1H), 2.45 (s, 3H), 1.26 (d, J=6.8 Hz, 6H); LC-MS: m/z 177.1 [M+1], 198.9 [M+23].
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
631 mL
Type
solvent
Reaction Step One
Quantity
127 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([NH2:6])=[O:5])#[N:2].CC([O-])(C)C.[K+].[CH3:13][CH:14]([CH3:20])[CH:15]=[CH:16][C:17](=O)[CH3:18].N#N.O=O>CS(C)=O.O.Cl>[CH3:18][C:17]1[NH:6][C:4](=[O:5])[C:3]([C:1]#[N:2])=[C:15]([CH:14]([CH3:20])[CH3:13])[CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
35.1 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
42.5 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
CC(C=CC(C)=O)C
Name
Quantity
631 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
127 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 23° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 45 h at 23° C. under oxygen
Duration
45 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
slowly added)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 min at 0° C.
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the solid was filtered with Buchner funnel
WASH
Type
WASH
Details
The solid was washed with H2O (1500 ml)
CUSTOM
Type
CUSTOM
Details
dried with hot-air (55° C., 16 h)
Duration
16 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CC(=C(C(N1)=O)C#N)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.6 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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